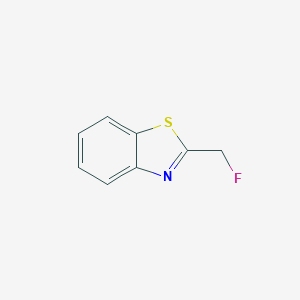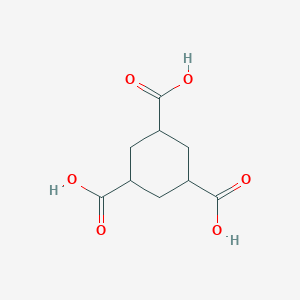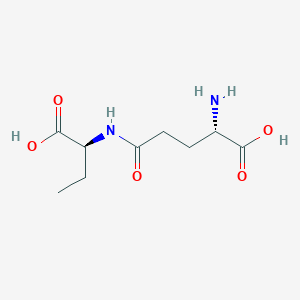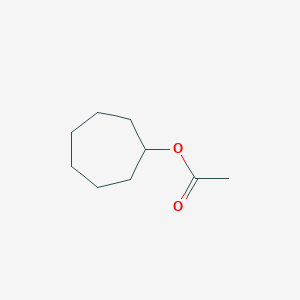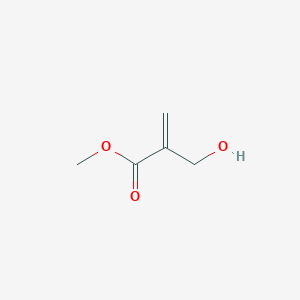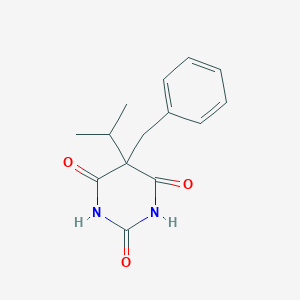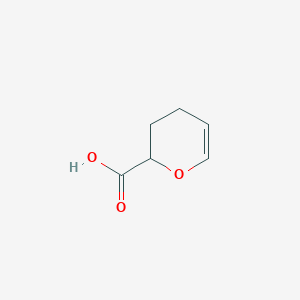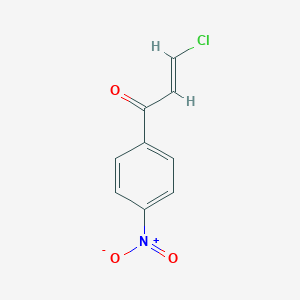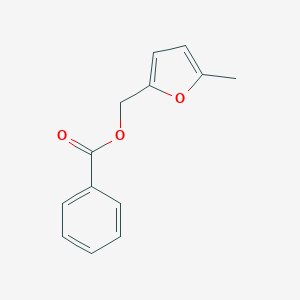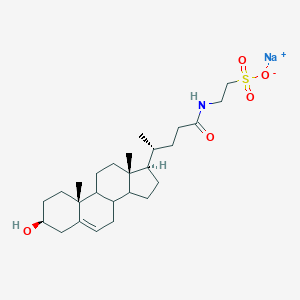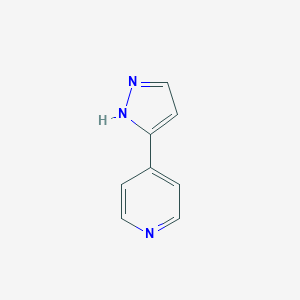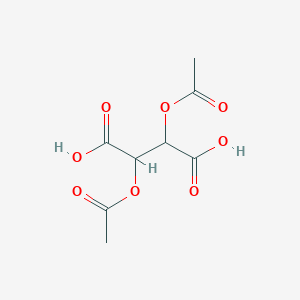
Neodymium-146
Übersicht
Beschreibung
Neodymium-146 (Nd-146) is a stable isotope of Neodymium . Neodymium is a silvery-white metal that rapidly tarnishes in air . It is the fourth member of the lanthanide series and is considered to be one of the rare-earth metals . The name Neodymium is derived from the Greek ‘neos didymos’ meaning new twin .
Synthesis Analysis
Neodymium-146 can be synthesized by irradiating a Neodymium (Nd) target in a medium-flux reactor . A neodymium-imprinted polymeric sorbent was synthesized to recover the enriched 146 Nd-target material from a 147 Pm production process . The studies indicated the neodymium (III) adsorption capacity of 1.5 mg g−1 .
Molecular Structure Analysis
Neodymium-146 has an atomic number of 60, which means it has 60 protons. It has a mass number of 146, which is the sum of its protons and neutrons, thus it has 86 neutrons . Its isotopic mass is 145.91312(2) u .
Chemical Reactions Analysis
Neodymium-146 can be used in the production of Promethium-147 (Pm-147) through neutron bombardment in a reactor . The nuclear reaction is as follows: 146 Nd ( n, γ) 147 Nd [ t1/2 = 10.98d, β −\ (\to\)] 147 Pm . The neutron irradiated target material is then dissolved in an appropriate solvent to form a solution containing 146 Nd and 147 Pm .
Physical And Chemical Properties Analysis
Neodymium is a silvery-white metal that rapidly tarnishes in air . It has a melting point of 1016°C, a boiling point of 3074°C, and a density of 7.01 g cm−3 . Its electron configuration is [Xe] 4f 4 6s 2 .
Wissenschaftliche Forschungsanwendungen
Geological Studies and Planetary Differentiation :
- Neodymium isotopes, including Nd, are used to study the early solar system and planetary differentiation. For instance, variations in the ratio of neodymium-142 to neodymium-144, resulting from the decay of samarium-146 (Sm), have been used to understand early planetary differentiation and the timescale of planetary accretion (Harper et al., 1995).
- Another study on the Nuvvuagittuq greenstone belt in Canada showed lower 142Nd/144Nd ratios in some rocks, indicating the presence of material formed shortly after Earth’s formation, potentially representing the oldest preserved crustal section on Earth (O’Neil et al., 2008).
Nuclear Science and Reactor Technology :
- In nuclear science, neodymium isotopes, including Nd, have been utilized as monitors in burnup determination and radiochemical sample treatment in spent nuclear fuel analysis (Hermann et al., 1988).
- The isotopic composition of neodymium, including Nd, is significant for reactor neutronic calculations, as observed in neutron transmission and capture measurements of neodymium (Barry et al., 2006).
Environmental and Material Flow Analysis :
- The recycling and life cycle analysis of neodymium, including Nd, is crucial for environmental sustainability. Studies have compared virgin production routes of NdFeB magnets with recycling processes, emphasizing the environmental benefits of recycling neodymium (Sprecher et al., 2014).
- Material flow analysis of neodymium in China, the world's largest producer of rare earth minerals, highlights the importance of understanding the industrial chain structure of neodymium for sustainable management of resources (Geng et al., 2020).
Cosmochemistry and Extraterrestrial Studies :
- Neodymium isotopes, including Nd, provide evidence for nucleosynthesis processes in the early solar system, as seen in studies of meteorites like the Allende meteorite (Lugmair et al., 1983).
Analytical Chemistry and Isotopic Studies :
- Neodymium, including Nd, is used in isotopic studies and analyses, such as in the development of neodymium isotopic references for precise calibration in laboratories (Tanaka et al., 2000).
Safety And Hazards
Neodymium magnets, which contain Neodymium, are the strongest permanent magnets and therefore pose a greater risk when handled . They can cause injuries if allowed to slam together, and they can damage electronic devices due to their strong magnetic fields . Neodymium can catch fire spontaneously if exposed to air .
Zukünftige Richtungen
Neodymium-146 is being researched for its potential use in the production of Promethium-147 (Pm-147), which has applications in nuclear batteries and medical imaging . This process could provide a new alternative, strengthening the domestic supply chain for this important isotope, and mitigating U.S. dependency on a single foreign supply .
Eigenschaften
IUPAC Name |
neodymium-146 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYFXOXNSNQGX-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[146Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165540 | |
| Record name | Neodymium, isotope of mass 146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.91312 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neodymium-146 | |
CAS RN |
15411-67-3 | |
| Record name | Neodymium, isotope of mass 146 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium, isotope of mass 146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



